

M4284 (Z-DEVD-FMK): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M4284

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An In-depth Technical Guide on the Core Chemical Structure and Properties of the Caspase-3 Inhibitor **M4284** (Z-DEVD-FMK)

M4284, more commonly known by its systematic name Z-DEVD-FMK, is a potent and irreversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic signaling cascade. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and common experimental applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Z-DEVD-FMK is a synthetic tetrapeptide, benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone, designed to specifically target the active site of caspase-3.^[1] The fluoromethyl ketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition.^[1]

Chemical Structure:

- IUPAC Name: methyl (4S)-5-[[[(2S)-1-[[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate]^[1]
- Synonyms: Z-DEVD-FMK, Caspase-3 Inhibitor II, Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK^{[2][3]}

- CAS Number: 210344-95-9

Physicochemical and Biological Properties

The following tables summarize the key physicochemical and biological properties of Z-DEVD-FMK.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C30H41FN4O12	
Molecular Weight	668.66 g/mol	
Appearance	Solid	
Purity	≥98%	
Solubility	Soluble in DMSO (≥60 mg/mL), DMF (≥20mM)	
Storage	Store lyophilized powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year. Avoid multiple freeze-thaw cycles.	

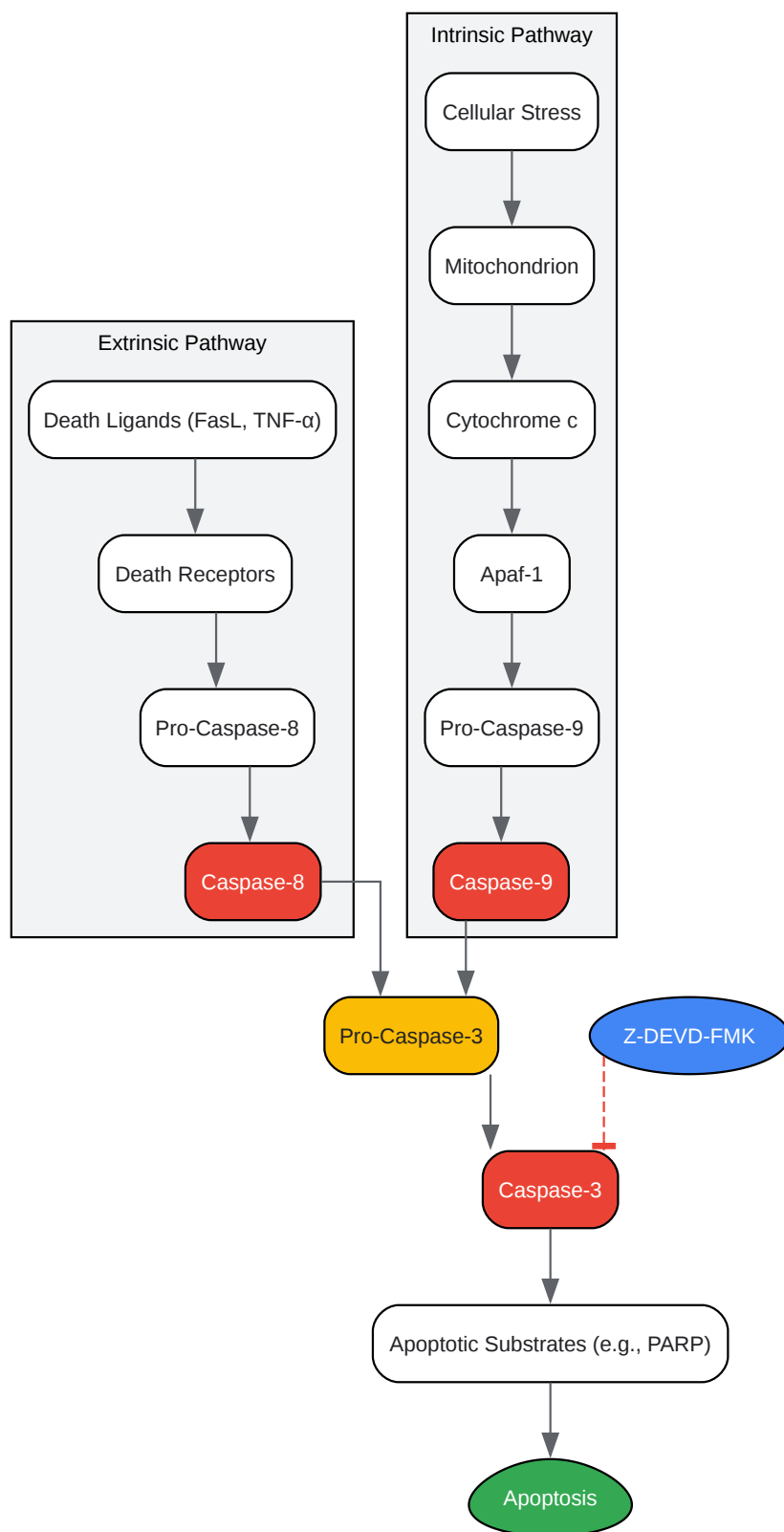
Table 2: Biological Activity

Parameter	Value	Notes	Reference
Target(s)	Caspase-3 (primary), Caspase-6, -7, -8, -10	Potent, irreversible inhibitor.	
IC50	18 μ M	For blocking 6-OHDA-induced apoptotic cell death.	
Mechanism of Action	Irreversibly binds to the catalytic site of caspases.	The fluoromethyl ketone group forms a covalent bond with the cysteine in the active site.	

Mechanism of Action and Signaling Pathway

Z-DEVD-FMK exerts its anti-apoptotic effects by inhibiting caspases, which are central to the execution phase of apoptosis. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3.

Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis. By binding to and inhibiting caspase-3, Z-DEVD-FMK prevents these downstream events, thereby blocking apoptosis.



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Fig. 1: Apoptosis signaling pathways and the inhibitory action of Z-DEVD-FMK.

Experimental Protocols

Z-DEVD-FMK is a valuable tool for studying apoptosis in vitro and in vivo. Below are outlines of common experimental protocols where this inhibitor is used.

Cell Viability (MTT) Assay

This assay is used to assess cell death and the protective effect of Z-DEVD-FMK.

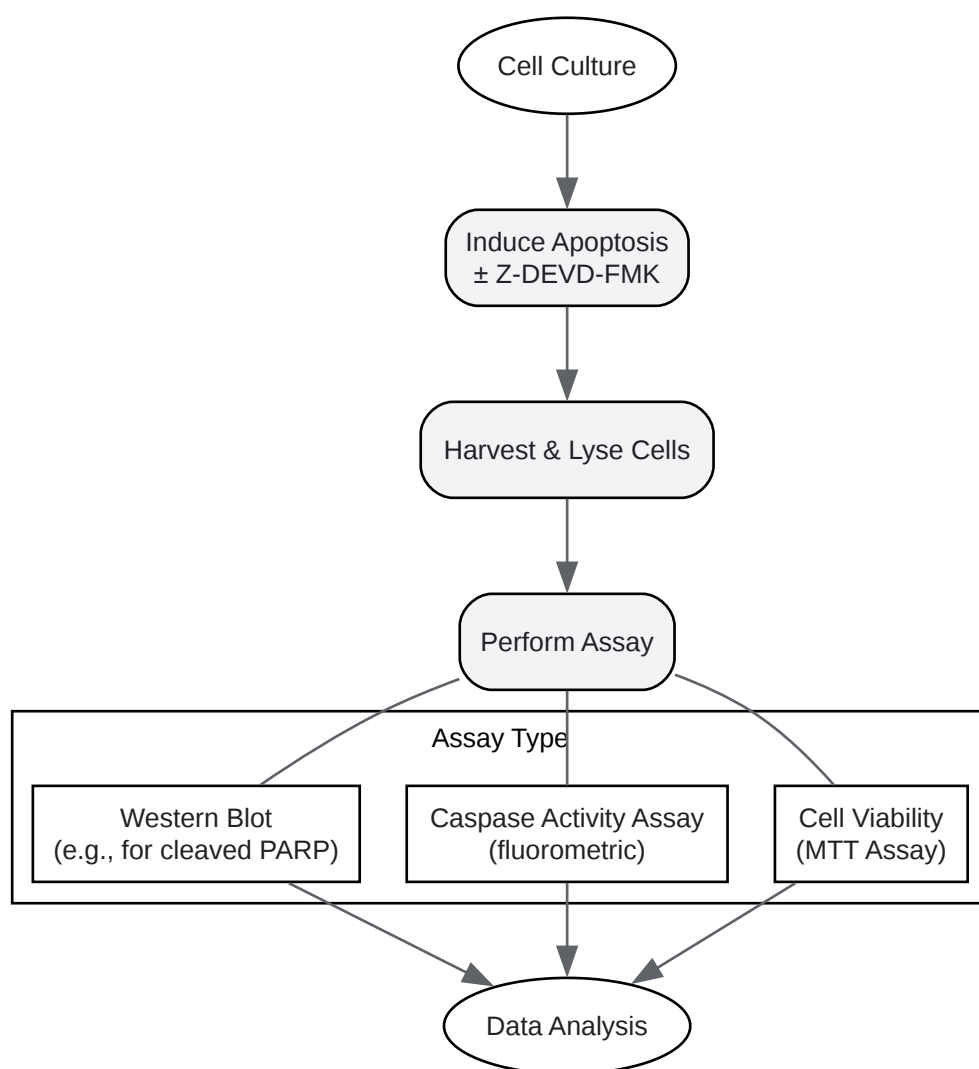
- Objective: To quantify cell viability in the presence of an apoptotic stimulus with or without Z-DEVD-FMK.
- Methodology:
 - Seed cells (e.g., N27 cells) in a 96-well plate and allow them to adhere.
 - Pre-incubate cells with Z-DEVD-FMK (e.g., 50 μ M) for a specified time (e.g., 30 minutes).
 - Induce apoptosis using a stimulus (e.g., 100 μ M 6-OHDA for 24 hours or 300 μ M MPP+ for 36 hours).
 - Remove the treatment medium and add serum-free medium containing 0.25 mg/ml MTT.
 - Incubate for 3 hours at 37°C.
 - Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
 - Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

Caspase Activity Assay

This fluorometric assay directly measures the activity of caspases in cell lysates.

- Objective: To measure the inhibition of caspase-3 activity by Z-DEVD-FMK.
- Methodology:
 - Treat cells with an apoptotic stimulus in the presence or absence of Z-DEVD-FMK.

- Harvest and lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris HCl, 1 mM EDTA, 10 mM EGTA) containing digitonin.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Incubate the supernatant with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AFC.
- Incubate for 1 hour at 37°C.
- Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.



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Fig. 2: General experimental workflow for studying apoptosis inhibition.

Western Blotting for Caspase Substrates

This technique is used to visualize the cleavage of specific caspase substrates, like PARP, which is a hallmark of apoptosis.

- Objective: To detect the inhibition of PARP cleavage by Z-DEVD-FMK.
- Methodology:
 - Treat cells as described for the caspase activity assay.
 - Lyse the cells and determine the protein concentration of the lysates.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
 - Incubate the membrane with a primary antibody specific for cleaved PARP or total PARP.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of Z-DEVD-FMK is expected to reduce the amount of cleaved PARP.

Conclusion

M4284 (Z-DEVD-FMK) is an indispensable tool for researchers studying the mechanisms of apoptosis. Its specificity as a caspase-3 inhibitor, combined with its cell permeability, makes it suitable for a wide range of in vitro cell-based assays. This guide provides the foundational technical information required for its effective use in a research setting, from understanding its basic properties to implementing key experimental protocols. As with any inhibitor, it is crucial for investigators to perform dose-response experiments to determine the optimal concentration for their specific experimental system.

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- To cite this document: BenchChem. [M4284 (Z-DEVD-FMK): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566875#m4284-chemical-structure-and-properties]

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